Zileuton sodium

Description

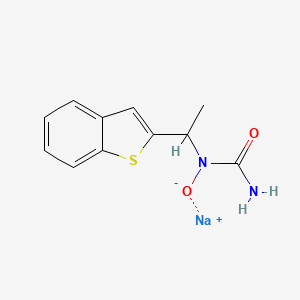

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURPRPAYRQEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zileuton's Interruption of the Leukotriene Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The synthesis of these molecules is initiated by the enzyme 5-lipoxygenase (5-LO). Zileuton, a direct inhibitor of 5-LO, represents a key therapeutic intervention point in the leukotriene synthesis pathway. This document provides a comprehensive technical overview of Zileuton's mechanism of action, its quantitative effects on leukotriene synthesis, and detailed experimental protocols for evaluating its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory pathways and the development of novel therapeutics.

The Leukotriene Synthesis Pathway and Zileuton's Mechanism of Action

The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then acted upon by 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form the unstable epoxide intermediate, Leukotriene A4 (LTA4). LTA4 is a critical branching point in the pathway. It can be converted to Leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase, or conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotriene, Leukotriene C4 (LTC4). LTC4 is subsequently metabolized to LTD4 and LTE4. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1][2][3]

Zileuton exerts its therapeutic effect by directly and selectively inhibiting the 5-lipoxygenase enzyme.[1][2] By blocking this initial and rate-limiting step, Zileuton effectively prevents the downstream synthesis of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] This comprehensive inhibition of all leukotriene classes is a key differentiator of Zileuton's mechanism compared to leukotriene receptor antagonists, which only block the action of cysteinyl leukotrienes at their receptor sites.

Quantitative Efficacy of Zileuton

The inhibitory effect of Zileuton on 5-lipoxygenase and subsequent leukotriene synthesis has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of 5-Lipoxygenase and Leukotriene Synthesis by Zileuton

| Assay System | Measured Parameter | IC50 Value | Reference |

| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 µM | [4] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 µM | [4] |

| Rat PMNL | LTB4 Biosynthesis | 0.4 µM | [4] |

| Human PMNL | LTB4 Biosynthesis | 0.4 µM | [4] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | [4] |

| Guinea-Pig Tracheal Strips (Antigen-induced contraction) | Contraction Inhibition | 6 µM | [5] |

| Thioglycolate-elicited mouse peritoneal macrophages | PGE2 production | 5.79 µM | [6] |

| Murine J774 macrophages | PGE2 production | 1.94 µM | [6] |

Table 2: In Vivo and Ex Vivo Efficacy of Zileuton

| Study Population | Dosage | Measured Parameter | Inhibition/Effect | Reference |

| Allergic Subjects (Segmental Antigen Challenge) | 600 mg, four times a day for 8 days | Leukotriene Production | ~86% inhibition | [7] |

| Asthmatic Patients | 2.4 g/day for 4 weeks | Urinary LTE4 Levels | 39.2 pg/mg creatinine decrease | [8] |

| Asthmatic Patients | 1.6 g/day for 4 weeks | Urinary LTE4 Levels | 26.5 pg/mg creatinine decrease | [8] |

| Asthmatic Patients | Single 800 mg oral dose | Ex vivo LTB4 Production | Almost complete inhibition | [9] |

| Asthmatic Patients | 600 mg, four times a day for 13 weeks | FEV1 Improvement | 15.7% improvement | [10] |

| Dogs | 0.5 to 5 mg/kg p.o. | Ex vivo blood LTB4 biosynthesis | Rapid and sustained inhibition | [4] |

| Rats | 2 mg/kg p.o. | Ex vivo LTB4 biosynthesis | ED50 of 2 mg/kg | [4] |

| Rats (Antigen-antibody reaction) | 3 mg/kg | 6-sulfidopeptide LT formation | ED50 of 3 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Zileuton's effects.

In Vitro 5-Lipoxygenase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and principles described in the literature.[5][11]

Objective: To determine the inhibitory activity of Zileuton on 5-lipoxygenase in a cell-free or cell lysate system.

Materials:

-

5-lipoxygenase enzyme (e.g., from potato, soybean, or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Zileuton (test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorometric probe (e.g., a specific probe that reacts with hydroperoxides)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities (Ex/Em suitable for the probe)

Procedure:

-

Prepare a stock solution of Zileuton in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer to each well.

-

Add varying concentrations of Zileuton to the test wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).

-

Add the 5-lipoxygenase enzyme solution to all wells except for a no-enzyme control.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) to all wells.

-

Immediately add the fluorometric probe.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of Zileuton.

-

Determine the IC50 value of Zileuton by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Measurement of LTB4 in Whole Blood

This protocol is based on methodologies described for assessing the pharmacological activity of 5-LO inhibitors in a clinically relevant matrix.[4][12]

Objective: To measure the effect of Zileuton on calcium ionophore-stimulated LTB4 production in whole blood.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Zileuton

-

Calcium Ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

Methanol

-

LTB4 ELISA kit or LC-MS/MS system for quantification

-

Centrifuge

Procedure:

-

Collect whole blood into heparinized tubes.

-

Aliquot the blood into microcentrifuge tubes.

-

Add Zileuton at various concentrations to the respective tubes. Include a vehicle control.

-

Incubate the blood samples at 37°C for a specified time (e.g., 15-30 minutes).

-

Stimulate LTB4 production by adding Calcium Ionophore A23187 to each tube.

-

Continue the incubation at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold methanol to precipitate proteins.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and cells.

-

Collect the supernatant.

-

Quantify the LTB4 concentration in the supernatant using a validated LTB4 ELISA kit or by LC-MS/MS according to the manufacturer's instructions.

-

Calculate the percentage inhibition of LTB4 production for each Zileuton concentration.

Analysis of Leukotrienes in Bronchoalveolar Lavage Fluid (BALF)

This protocol outlines the general steps for processing and analyzing BALF for leukotriene content, as performed in clinical research settings.[7][13]

Objective: To quantify leukotriene levels in BALF following a specific challenge (e.g., allergen) in the presence or absence of Zileuton treatment.

Materials:

-

Bronchoalveolar lavage fluid (collected via bronchoscopy)

-

Sterile gauze

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water)

-

ELISA kits for specific leukotrienes (e.g., LTB4, cysteinyl leukotrienes) or an LC-MS/MS system

-

Nitrogen evaporator

Procedure:

-

Immediately after collection, place the BALF on ice.

-

Filter the BALF through sterile gauze to remove mucus.

-

Centrifuge the filtered BALF at low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet cells.

-

Carefully collect the supernatant and store at -80°C until analysis.

-

For analysis, thaw the BALF supernatant on ice.

-

Perform solid-phase extraction (SPE) to concentrate the leukotrienes and remove interfering substances. a. Condition the SPE cartridge with methanol followed by water. b. Load the BALF sample onto the cartridge. c. Wash the cartridge with a low-organic solvent mixture to remove polar impurities. d. Elute the leukotrienes with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the appropriate assay buffer.

-

Quantify the concentration of specific leukotrienes (e.g., LTB4, LTC4/D4/E4) using a validated ELISA or LC-MS/MS method.

-

Normalize the leukotriene concentrations to the total protein or urea concentration in the BALF to account for dilution during the lavage procedure.

Conclusion

Zileuton's targeted inhibition of 5-lipoxygenase provides a powerful tool for both therapeutic intervention in inflammatory diseases and for the scientific investigation of the role of leukotrienes in various biological processes. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the potential of 5-lipoxygenase inhibition. A thorough understanding of Zileuton's mechanism and the methodologies to assess its effects is crucial for advancing the field of inflammatory disease research and developing next-generation therapeutics.

References

- 1. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene E4 [healthcare.uiowa.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Zileuton in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of Zileuton, a potent 5-lipoxygenase inhibitor, as characterized in various cellular models. It is designed to serve as a comprehensive resource, detailing the drug's mechanism of action, its effects on key signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Zileuton's primary therapeutic and pharmacological effect is the potent and specific inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid (AA) that play a significant role in various inflammatory diseases, most notably asthma.[1][3]

The 5-LOX pathway begins when AA is released from the cell membrane by phospholipase A2. The 5-LOX enzyme then catalyzes the conversion of AA into an unstable intermediate, leukotriene A4 (LTA4).[3] LTA4 is subsequently converted into either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1][3] These CysLTs are responsible for key features of asthma pathophysiology, including bronchoconstriction, increased vascular permeability, and mucus secretion.[1]

Zileuton, an N-hydroxyurea derivative, exerts its inhibitory effect by chelating the non-heme iron atom within the active site of the 5-LOX enzyme.[4] This action blocks the initial conversion of arachidonic acid, thereby preventing the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, and LTE4).[3][5] This targeted inhibition of leukotriene production is the foundation of Zileuton's anti-inflammatory activity.[1]

Quantitative Analysis of 5-LOX Inhibition

The inhibitory potency of Zileuton has been quantified across a range of cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking the production of 5-LOX metabolites.

Table 1: Inhibitory Potency of Zileuton on 5-Lipoxygenase Activity in Various Cellular Models

| Cell Type | Species | Assay Target | IC50 Value (µM) | Citation(s) |

|---|---|---|---|---|

| Basophilic Leukemia Cells (RBL-1) | Rat | 5-HETE Synthesis | 0.5 | [5] |

| Basophilic Leukemia Cells (RBL-1) | Rat | 5-Lipoxygenase | 3.2 | [6] |

| Polymorphonuclear Leukocytes (PMNL) | Rat | 5-HETE Synthesis | 0.3 | [5] |

| Polymorphonuclear Leukocytes (PMNL) | Rat | LTB4 Biosynthesis | 0.4 | [5] |

| Polymorphonuclear Leukocytes (PMNL) | Human | LTB4 Biosynthesis | 0.4 | [5] |

| Polymorphonuclear Leukocytes (PMNL) | Human | 5-LO Product Biosynthesis | 0.37 | [7] |

| Whole Blood | Human | LTB4 Biosynthesis | 0.9 | [5] |

| Peritoneal Macrophages | Mouse | Cys-LT Production | <1 | [4] |

| J774 Macrophages | Mouse | Cys-LT Production | <1 |[4] |

Effects on Other Signaling Pathways and Cellular Processes

While Zileuton is a selective 5-LOX inhibitor, research has revealed its influence on other cellular pathways, particularly at higher concentrations. These findings are crucial for interpreting experimental results and understanding the drug's broader biological profile.

Inhibition of Prostaglandin Biosynthesis

Studies in macrophage cell lines have shown that Zileuton can suppress the production of prostaglandins, such as PGE2 and 6-keto-PGF1α.[4][8] This effect is notably independent of 5-LOX inhibition, as it was also observed in macrophages from 5-LOX knockout mice.[4][8] The proposed mechanism involves the inhibition of arachidonic acid release from the cell membrane, which is mediated by the suppression of phospholipase A2 (cPLA2α) translocation.[4][8] This upstream intervention reduces the available substrate for both the lipoxygenase and cyclooxygenase (COX) pathways.

Modulation of Intracellular Signaling Cascades

Zileuton has been shown to modulate several other signaling pathways implicated in cell proliferation, migration, and inflammation:

-

Akt Signaling: In cholangiocarcinoma cells, Zileuton treatment led to the inhibition of the Akt signaling pathway, which correlated with reduced cell proliferation and migration.[9]

-

MyD88/NF-κB Pathway: In a microglial cell model of neuroinflammation, Zileuton attenuated cell activation by suppressing the MyD88/NF-κB signaling pathway.[10]

-

PPARα/NRF2 Signaling: In cardiomyocyte models of cardiac hypertrophy, Zileuton was found to exert protective effects by activating PPARα (peroxisome proliferator-activated receptor alpha) and the downstream NRF2 antioxidant pathway.[11]

Table 2: Effects of Zileuton on Other Signaling Pathways and Cellular Processes

| Cell Type | Species | Effect Measured | IC50 or Effective Concentration | Citation(s) |

|---|---|---|---|---|

| Peritoneal Macrophages | Mouse | PGE2 Production Inhibition | IC50 = 5.79 µM | [4] |

| J774 Macrophages | Mouse | PGE2 Production Inhibition | IC50 = 1.94 µM | [4] |

| Whole Blood | Human | PGE2 Production Inhibition | IC50 = 12.9 µM | [4] |

| Cholangiocarcinoma Cells (KKU-023) | Human | Inhibition of Cell Migration | Significant at 100-200 µM | [9] |

| Cholangiocarcinoma Cells (KKU-023) | Human | Downregulation of 5-LOX | Dose-dependent at 100-200 µM | [9] |

| H9c2 Cardiomyocytes | Rat | Attenuation of Hypertrophy | Dose-dependent at 1-100 µM | [11] |

| BV-2 Microglia | Mouse | Suppression of Cell Proliferation | Effective at 20 µM |[10] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for key assays used to characterize the pharmacodynamics of Zileuton.

Leukotriene B4 (LTB4) Biosynthesis Assay in Human PMNLs

This protocol details the measurement of Zileuton's inhibitory effect on LTB4 production in primary human immune cells.

Methodology:

-

PMNL Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human whole blood using standard methods such as dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

-

Cell Preparation: Wash the isolated PMNLs and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of approximately 10-20 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate cell aliquots with various concentrations of Zileuton (typically ranging from 0.01 µM to 10 µM) or vehicle control (e.g., DMSO) for 15 minutes at 37°C.

-

Cellular Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM). Incubate for an additional 5-10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol containing an internal standard (e.g., PGB2). Acidify the samples and extract the lipids using solid-phase extraction cartridges.

-

Quantification: Elute the samples and analyze the LTB4 content using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.

-

Data Analysis: Plot the percentage of LTB4 inhibition against the Zileuton concentration and calculate the IC50 value using a non-linear regression model.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess Zileuton's effect on the expression or phosphorylation status of key proteins in a signaling cascade, such as Akt or components of the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., H9c2 cardiomyocytes, BV-2 microglia) and grow to 70-80% confluency. Treat the cells with the desired concentrations of Zileuton for a specified time, with or without a co-stimulant (e.g., phenylephrine, LPS).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

Zileuton is a well-characterized, potent inhibitor of the 5-lipoxygenase enzyme, effectively blocking the production of pro-inflammatory leukotrienes in a wide variety of cellular models.[5] Its pharmacodynamic profile is defined by low micromolar to sub-micromolar IC50 values for 5-LOX inhibition.[5][7] Furthermore, an expanding body of evidence demonstrates that Zileuton can modulate other critical cellular pathways, including prostaglandin synthesis and key protein kinase cascades like Akt and NF-κB, particularly at concentrations higher than those required for 5-LOX inhibition.[4][9][10] This technical guide provides the foundational data and methodologies for researchers to effectively utilize Zileuton as a pharmacological tool and to accurately interpret its effects in cellular and preclinical models of inflammation and disease.

References

- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition [mdpi.com]

- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Zileuton R(+) and S(-) Enantiomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zileuton, an inhibitor of 5-lipoxygenase (5-LO), is a clinically approved therapeutic for the management of asthma. It is administered as a racemic mixture of its R(+) and S(-) enantiomers. This technical guide provides an in-depth overview of the in vitro activity of these individual enantiomers, focusing on their mechanism of action, comparative potency, and the experimental methodologies used for their evaluation. While both enantiomers are known to be pharmacologically active, this guide seeks to consolidate available data to facilitate a clearer understanding of their respective contributions to the overall therapeutic effect of racemic zileuton.

Introduction

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1][3] By blocking 5-LO, zileuton effectively reduces the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby mitigating the inflammatory cascade.[1][2] Zileuton is commercially available as a racemic mixture, meaning it contains equal amounts of its R(+) and S(-) enantiomers.[4] Understanding the in vitro activity of each enantiomer is crucial for optimizing drug development and for a comprehensive understanding of its pharmacological profile.

Mechanism of Action

Both the R(+) and S(-) enantiomers of zileuton are pharmacologically active inhibitors of 5-lipoxygenase.[1][2] The primary mechanism of action involves the inhibition of the 5-LO enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.

Signaling Pathway of 5-Lipoxygenase Inhibition

The following diagram illustrates the signaling pathway affected by zileuton enantiomers.

In Vitro Potency and Activity

While it is established that both R(+) and S(-) zileuton are active 5-lipoxygenase inhibitors, a detailed quantitative comparison of their in vitro potency (e.g., IC50 values) is not extensively reported in publicly available literature. The majority of studies have focused on the activity of the racemic mixture.

Quantitative Data for Racemic Zileuton

The following table summarizes the reported in vitro inhibitory concentrations (IC50) for racemic zileuton in various experimental systems. This data provides a benchmark for the expected potency of the active enantiomers.

| Experimental System | Measured Endpoint | IC50 (µM) | Reference |

| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | [4] |

| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 | [4] |

| Rat PMNLs | LTB4 Biosynthesis | 0.4 | [4] |

| Human PMNLs | LTB4 Biosynthesis | 0.4 | [4] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [4] |

Stereoselective Plasma Protein Binding

In vitro studies have revealed a stereoselective effect in the plasma protein binding of zileuton enantiomers. The R(+) enantiomer exhibits greater binding to plasma proteins compared to the S(-) enantiomer. This difference in protein binding may influence the free drug concentration and, consequently, the observed in vitro and in vivo activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the activity of 5-lipoxygenase inhibitors like the zileuton enantiomers.

5-Lipoxygenase (5-LO) Product Biosynthesis Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol is adapted from studies investigating 5-LO inhibitors in primary inflammatory cells.

Objective: To measure the inhibition of leukotriene biosynthesis in human PMNLs.

Materials:

-

Freshly isolated human PMNLs

-

Hanks' Balanced Salt Solution (HBSS) with 1.6 mM CaCl2

-

Adenosine deaminase

-

Thapsigargin (stimulant)

-

Zileuton R(+) and S(-) enantiomers (or racemic mixture) dissolved in DMSO

-

Methanol (MeOH) and Acetonitrile (CH3CN)

-

Prostaglandin B2 (PGB2) as an internal standard

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Isolate human PMNLs from the peripheral blood of healthy donors.

-

Suspend the PMNLs in HBSS containing 1.6 mM CaCl2 to a concentration of 10^7 cells/mL.

-

Pre-incubate the cell suspension with the test compounds (zileuton enantiomers at various concentrations) dissolved in DMSO for 5 minutes at 37°C. Include a vehicle control (DMSO alone). Add adenosine deaminase (0.4 U/mL) during this step.

-

Stimulate the cells by adding 1 µM thapsigargin and incubate for 15 minutes at 37°C to induce leukotriene biosynthesis.

-

Terminate the reaction by adding 0.5 mL of a cold 1:1 mixture of MeOH:CH3CN.

-

Add a known amount of PGB2 as an internal standard for quantification.

-

Store the samples at -20°C until analysis.

-

Analyze the samples by RP-HPLC to separate and quantify the 5-LO products (e.g., LTB4 and its metabolites).

5-Lipoxygenase (5-LO) Product Biosynthesis Assay in Stimulated HEK293 Cells

This protocol utilizes a cell line stably transfected with human 5-LO, providing a reproducible model system.

Objective: To screen for and characterize the inhibition of 5-LO product biosynthesis.

Materials:

-

HEK293 cells stably transfected with human 5-LO

-

Cell culture medium

-

Zileuton R(+) and S(-) enantiomers (or racemic mixture) dissolved in DMSO

-

Stimulant (e.g., calcium ionophore A23187)

-

Methanol (MeOH) and Acetonitrile (CH3CN)

-

Internal standard (e.g., PGB2)

-

RP-HPLC system or LC-MS/MS

Procedure:

-

Culture the 5-LO transfected HEK293 cells under appropriate conditions.

-

Seed the cells in suitable culture plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the zileuton enantiomers or vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Initiate leukotriene biosynthesis by adding a stimulant such as A23187.

-

Incubate for a defined time (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding a cold solution of MeOH:CH3CN.

-

Add an internal standard for accurate quantification.

-

Process the samples for analysis by RP-HPLC or LC-MS/MS to measure the levels of 5-LO products.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro assessment of zileuton enantiomers.

Conclusion

Both the R(+) and S(-) enantiomers of zileuton are established as active inhibitors of the 5-lipoxygenase enzyme in vitro. While quantitative data directly comparing the potency of the individual enantiomers remains elusive in the readily accessible scientific literature, the provided experimental protocols offer a robust framework for conducting such comparative studies. A deeper understanding of the stereospecific in vitro activity, in conjunction with their known differences in plasma protein binding and metabolism, is essential for a complete pharmacological characterization of zileuton and for the potential development of future enantiomerically pure 5-LO inhibitors. Further research is warranted to elucidate the precise contribution of each enantiomer to the overall clinical efficacy and safety profile of racemic zileuton.

References

Zileuton: A Comprehensive Technical Guide to its Role in Inhibiting Leukotriene Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Zileuton, a potent and specific inhibitor of the 5-lipoxygenase (5-LO) enzyme. By targeting this critical upstream enzyme in the arachidonic acid cascade, Zileuton effectively blocks the synthesis of a class of potent inflammatory mediators known as leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2][3] This document details the molecular mechanism of Zileuton, presents quantitative data on its inhibitory activity from a range of in vitro and in vivo studies, and provides detailed experimental protocols for assessing its efficacy. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of Zileuton's pharmacological profile.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are lipid-derived signaling molecules that play a pivotal role in the pathophysiology of a variety of inflammatory diseases, most notably asthma.[1] Synthesized predominantly by leukocytes, they mediate a wide array of pro-inflammatory effects, including neutrophil and eosinophil chemotaxis, increased vascular permeability, and smooth muscle contraction.[2][3] The leukotriene family is broadly divided into two classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1][4]

The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid to an unstable intermediate, leukotriene A4 (LTA4).[4][5] This initial step is the rate-limiting step in the pathway, making 5-LO a prime therapeutic target for inhibiting the production of all downstream leukotrienes.

Zileuton: Mechanism of Action

Zileuton is a direct and reversible inhibitor of 5-lipoxygenase.[6] By binding to the 5-LO enzyme, Zileuton prevents the conversion of arachidonic acid to LTA4, thereby effectively halting the production of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2][3] This upstream inhibition is a key differentiator from leukotriene receptor antagonists, which only block the action of specific cysteinyl leukotrienes at their receptors.[7]

Caption: Workflow for in vitro assessment of Zileuton's inhibition of 5-LO in human PMNLs.

In Vivo Assessment of Leukotriene Inhibition in a Murine Model of Airway Inflammation

This protocol outlines a method to evaluate the in vivo efficacy of Zileuton in a preclinical model of allergic asthma.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Zileuton

-

Phosphate-buffered saline (PBS)

-

Bronchoalveolar lavage (BAL) fluid collection apparatus

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and cysteinyl leukotrienes

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of OVA in PBS for 30 minutes.

-

Zileuton Administration: Administer Zileuton (e.g., 10-50 mg/kg) or vehicle orally one hour before each OVA challenge.

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, anesthetize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.

-

BAL Fluid Processing: Centrifuge the collected BAL fluid to separate the cells from the supernatant.

-

Leukotriene Measurement: Measure the concentrations of LTB4 and total cysteinyl leukotrienes (LTC4, LTD4, LTE4) in the BAL fluid supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Cellular Analysis: Resuspend the cell pellet and perform a total and differential cell count to assess the inflammatory infiltrate.

Clinical Assessment of Leukotriene Inhibition via Urinary LTE4 Measurement

This protocol details a non-invasive method to assess the systemic 5-LO inhibitory activity of Zileuton in human subjects.

Materials:

-

Urine collection containers

-

Enzyme-linked immunosorbent assay (ELISA) kit for urinary LTE4

-

Creatinine assay kit

Procedure:

-

Baseline Urine Collection: Collect a baseline 24-hour urine sample from subjects prior to the initiation of Zileuton treatment.

-

Zileuton Administration: Administer Zileuton at the specified dose and frequency (e.g., 600 mg twice daily).

-

On-treatment Urine Collection: Collect a 24-hour urine sample after a specified duration of Zileuton treatment (e.g., 1 week).

-

Sample Storage: Store urine samples at -80°C until analysis.

-

LTE4 Measurement: Thaw the urine samples and measure the concentration of LTE4 using a competitive ELISA kit following the manufacturer's protocol.

-

Creatinine Measurement: Measure the creatinine concentration in each urine sample to normalize the LTE4 levels.

-

Data Analysis: Express the urinary LTE4 levels as pg/mg of creatinine and compare the on-treatment values to the baseline values to determine the percentage of inhibition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in leukotriene synthesis and its inhibition by Zileuton.

dot

Caption: The 5-lipoxygenase pathway and the point of inhibition by Zileuton.

Conclusion

Zileuton is a well-characterized and effective inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of all leukotrienes. By blocking the production of LTB4, LTC4, LTD4, and LTE4, Zileuton offers a potent anti-inflammatory therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of 5-lipoxygenase inhibition. The consistent and significant reduction of leukotriene levels across a range of preclinical and clinical models underscores the robust and reliable mechanism of action of Zileuton.

References

- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of zileuton and celecoxib on urinary LTE4 and PGE-M levels in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Maximum Time of the Effect of Antileukotriene - Zileuton in Treatment of Patients with Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximum Time of the Effect of Antileukotriene - Zileuton in Treatment of Patients with Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical activity of zileuton and A-78773 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zileuton: A Technical Guide for the Investigation of 5-Lipoxygenase Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zileuton as a pharmacological tool to investigate the 5-lipoxygenase (5-LOX) pathway. Zileuton is a specific and orally active inhibitor of 5-LOX, the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] This guide will cover its mechanism of action, provide quantitative data on its inhibitory activity, and detail experimental protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

Zileuton inhibits the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes.[1] Specifically, it blocks the formation of Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[1][3] By blocking the synthesis of these pro-inflammatory mediators, Zileuton serves as an invaluable tool for studying the pathological roles of leukotrienes in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[4]

Quantitative Data: Inhibitory Activity of Zileuton

The inhibitory potency of Zileuton has been quantified in various systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.

Table 1: In Vitro Inhibitory Activity of Zileuton

| System/Cell Type | Assay | IC50 (µM) | Reference |

| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | [2] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 | [2] |

| Rat Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 | [2] |

| Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 | [2] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [2] |

| Dog Blood | LTB4 Synthesis | 0.56 | [5] |

| Rat Blood | LTB4 Synthesis | 2.3 | [5] |

| Human Blood | LTB4 Synthesis | 2.6 | [5] |

| Mouse Peritoneal Macrophages | PGE2 Production | 5.79 | [6] |

| J774 Macrophages | PGE2 Production | 1.94 | [6] |

| Human Whole Blood | PGE2 Production | 12.9 | [6] |

Table 2: In Vivo Efficacy of Zileuton

| Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration | Reference |

| Rat | Ex vivo LTB4 Biosynthesis | 2 | Oral | [2] |

| Rat | Antigen-induced 6-sulfidopeptide LT formation | 3 | Oral | [2] |

| Mouse | Arachidonic acid-induced ear edema | 31 | Oral | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Zileuton to study 5-LOX pathways.

In Vitro Inhibition of Leukotriene and Prostaglandin Production in Macrophages

This protocol is adapted from studies investigating the effect of Zileuton on eicosanoid production in mouse peritoneal macrophages and the J774 macrophage cell line.[6]

Objective: To determine the effect of Zileuton on the production of leukotrienes and prostaglandins in cultured macrophages.

Materials:

-

Mouse peritoneal macrophages or J774 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Interferon-γ (IFNγ)

-

Zileuton

-

Ethanol or DMSO (for Zileuton stock solution)

-

Enzyme Immunoassay (EIA) kit for cysteinyl leukotrienes (cysLTs)

-

Radioimmunoassay (RIA) or ELISA kit for Prostaglandin E2 (PGE2)

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture mouse peritoneal macrophages or J774 cells in DMEM supplemented with 10% FBS.

-

Zileuton Preparation: Prepare a stock solution of Zileuton in ethanol or DMSO.

-

Cell Treatment:

-

Seed the macrophages in 24-well plates.

-

Pre-incubate the cells with varying concentrations of Zileuton (e.g., 1-100 µM) or vehicle (an equivalent amount of ethanol or DMSO) for 30 minutes.

-

Stimulate the cells with LPS (10 µg/mL) and IFNγ (100 U/mL) for 24 hours to induce eicosanoid production.

-

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

Eicosanoid Measurement:

-

Measure the concentration of cysLTs in the supernatants using an EIA kit according to the manufacturer's instructions.

-

Measure the concentration of PGE2 in the supernatants using a RIA or ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects of Zileuton are not due to cytotoxicity.[6]

In Vivo Inhibition of Inflammation in a Mouse Model

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of Zileuton in a mouse model of traumatic brain injury (TBI), adapted from published studies.[7]

Objective: To assess the in vivo efficacy of Zileuton in reducing inflammation in a mouse model.

Materials:

-

Male C57BL/6 mice

-

Zileuton

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for inducing the experimental model (e.g., controlled cortical impact device for TBI)

-

ELISA kit for LTB4

-

Western blot reagents

-

Antibodies against 5-LOX and a loading control (e.g., β-actin)

Procedure:

-

Animal Model Induction: Induce the inflammatory condition in mice under anesthesia. For example, a controlled cortical impact injury can be used to model TBI.

-

Zileuton Administration:

-

Prepare a suspension of Zileuton in the vehicle.

-

Administer Zileuton or vehicle to the mice via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10-100 mg/kg). The timing of administration will depend on the specific research question (e.g., pre-treatment or post-treatment).

-

-

Tissue Collection: At a specified time point after injury and treatment, euthanize the animals and collect the tissue of interest (e.g., brain tissue for a TBI model).

-

Measurement of Inflammatory Mediators:

-

Homogenize a portion of the tissue and measure the levels of LTB4 using an ELISA kit.

-

-

Western Blot Analysis of 5-LOX Expression:

-

Extract proteins from another portion of the tissue.

-

Perform Western blotting to determine the expression levels of 5-LOX. Use β-actin or another suitable housekeeping protein as a loading control.

-

Visualizations

Signaling Pathway

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of Zileuton.

Experimental Workflow

Caption: A generalized experimental workflow for studying the effects of Zileuton.

Conclusion

Zileuton is a powerful and specific inhibitor of the 5-lipoxygenase enzyme, making it an indispensable tool for researchers studying the role of leukotrienes in health and disease. By carefully designing and executing in vitro and in vivo experiments, such as those outlined in this guide, scientists can further elucidate the complex signaling pathways governed by 5-LOX and its products, paving the way for the development of novel therapeutic strategies for a range of inflammatory disorders.

References

- 1. fda.gov [fda.gov]

- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Zileuton in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zileuton dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing and executing preclinical studies involving this 5-lipoxygenase inhibitor.

Introduction to Zileuton

Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, inflammation, and allergic reactions.[1][2] By inhibiting 5-LOX, Zileuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby exerting its anti-inflammatory effects.[2] Zileuton is a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[3]

Quantitative Data Summary

The following tables summarize reported dosages of Zileuton used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and experimental endpoint.

Table 1: Zileuton Dosage in Rodent Models

| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference(s) |

| Mouse | Traumatic Brain Injury | Intraperitoneal (IP) | 10 mg/kg/day | Corn oil | [4] |

| Mouse | Respiratory Syncytial Virus (RSV) Infection | Intraperitoneal (IP) | 35 mg/kg/day | 50% DMSO in saline | |

| Mouse | Allergic Inflammation | Not Specified | Not Specified | Not Specified | [5] |

| Mouse | Pulmonary Adenomas | Inhalation | 1.2 mg/kg per exposure (2 or 5 days/week) | 85:15 ethanol/water | [6] |

| Mouse | Food Anaphylaxis | Oral | Not Specified | Not Specified | [7][8] |

| Rat | Pharmacokinetics | Oral Gavage | 30 mg/kg (single dose or daily for 15 days) | Gelatin capsules containing the active pharmaceutical ingredient (API), a physical mixture, or a nanocrystal formulation | [3][9][10][11][12] |

| Rat | Myocardial Infarction | Oral | 5 mg/kg (twice daily) | Not Specified | [13] |

| Rat | Carrageenan-induced Pleurisy | Intraperitoneal (IP) | 10 mg/kg | DMSO (4% in saline) | [14] |

| Rat | Colitis | Oral | 50 mg/kg (twice a day) | Not Specified | |

| Rat | Colitis | Intracolonic | 50 mg/kg | Not Specified |

Table 2: Zileuton Dosage in Non-Rodent Models

| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference(s) |

| Dog | Atopic Dermatitis | Oral | 2 mg/kg (three times daily) | Not Specified | [15] |

| Dog | LTB4 Synthesis Inhibition | Not Specified | IC50: 0.56 µM (in blood) | Not Specified | [16] |

| Sheep | Antigen-induced Asthma | Oral | 10 mg/kg | Not Specified | [17] |

Signaling Pathway

Zileuton's mechanism of action is centered on the inhibition of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.

Caption: Zileuton inhibits the 5-lipoxygenase (5-LOX) enzyme in the leukotriene synthesis pathway.

Experimental Protocols

The following are detailed protocols for common administration routes of Zileuton in rodent models.

Oral Gavage Administration in Rats

This protocol is adapted from studies investigating the pharmacokinetics and efficacy of orally administered Zileuton in rats.[3][9][10][11][12]

Materials:

-

Zileuton powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose, or dissolving in a minimal amount of DMSO and then diluting with an aqueous buffer like PBS to a final concentration of ~0.5 mg/mL)[17]

-

Oral gavage needles (stainless steel, appropriate size for the rat's weight)

-

Syringes (appropriate volume for dosing)

-

Balance for weighing animals and compound

-

Mortar and pestle or other homogenization equipment

Procedure:

-

Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to minimize stress. Weigh each rat on the day of dosing to calculate the precise volume of the Zileuton suspension to be administered.

-

Zileuton Formulation Preparation:

-

Calculate the total amount of Zileuton and vehicle needed for the study.

-

If using a suspension, triturate the Zileuton powder with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.

-

If using a solution, first dissolve the Zileuton in DMSO and then dilute with the aqueous buffer. Be aware that the solubility in aqueous solutions is limited.[17]

-

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure delivery to the stomach.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the Zileuton formulation.

-

Carefully withdraw the gavage needle.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Intraperitoneal (IP) Injection in Mice

This protocol is based on a study investigating the neuroprotective effects of Zileuton in a mouse model of traumatic brain injury.[4]

Materials:

-

Zileuton powder

-

Vehicle: Corn oil

-

Sterile syringes (1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Balance for weighing animals and compound

-

Vortex mixer or sonicator

Procedure:

-

Animal Preparation: Weigh each mouse on the day of injection to calculate the required dose volume.

-

Zileuton Formulation Preparation:

-

Accurately weigh the required amount of Zileuton.

-

Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, the volume will depend on the concentration of the prepared solution).

-

Vortex or sonicate the mixture until the Zileuton is fully dissolved or evenly suspended in the corn oil.

-

-

Administration:

-

Gently restrain the mouse, exposing the lower abdominal quadrants.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

-

Slowly inject the Zileuton solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring: Observe the mouse for any signs of discomfort, such as abdominal swelling or changes in behavior.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of Zileuton.

Caption: A generalized workflow for an in vivo Zileuton efficacy study.

Conclusion

These application notes provide a starting point for researchers utilizing Zileuton in preclinical animal models. It is imperative to consult original research articles and relevant institutional guidelines to refine dosages and protocols for specific experimental needs. Careful consideration of the animal model, disease indication, and appropriate vehicle is critical for obtaining reliable and reproducible results.

References

- 1. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Comparative pharmacokinetics of Zileuton’s active pharmaceutical ingredient, nanocrystal-drug, and physical mixture in male and female Sprague Dawley rats | FDA [fda.gov]

- 4. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Inhalation of an Ethanol-Based Zileuton Formulation Provides a Reduction of Pulmonary Adenomas in the A/J Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allergicliving.com [allergicliving.com]

- 8. Asthma drug shows promise in blocking food allergy reactions - Northwestern Now [news.northwestern.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of mucosal immune profile associated with Zileuton nanocrystal-formulated BCS-II drug upon oral administration in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Double-blinded, placebo-controlled, cross-over pilot study on the efficacy of zileuton for canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Zileuton Administration in Rodent Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zileuton, a 5-lipoxygenase inhibitor, in preclinical rodent models of asthma. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Zileuton and similar compounds in asthma research.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LO), the enzyme responsible for catalyzing the conversion of arachidonic acid into leukotrienes.[1][2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma.[1][3][4] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and attract eosinophils and other inflammatory cells to the airways.[1][4] By inhibiting the 5-LO pathway, Zileuton effectively reduces the production of these pro-inflammatory and bronchoconstrictive mediators, leading to an improvement in airway function and a reduction in asthma symptoms.[1][2] Preclinical studies in rodent models of asthma are essential for elucidating the mechanisms of action and evaluating the efficacy of 5-LO inhibitors like Zileuton.

Data Presentation

The following tables summarize the quantitative data on the effects of Zileuton in a well-established ovalbumin (OA)-induced model of allergic asthma in Brown Norway rats. This model recapitulates key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.

Table 1: Effect of Zileuton on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵/mL) | Macrophages (x10⁵/mL) | Eosinophils (x10⁵/mL) | Lymphocytes (x10⁵/mL) | Neutrophils (x10⁵/mL) |

| Control (Saline) | 2.8 ± 0.4 | 2.5 ± 0.3 | 0.05 ± 0.01 | 0.2 ± 0.03 | 0.05 ± 0.01 |

| OA + Saline | 10.2 ± 1.2 | 4.1 ± 0.5 | 4.5 ± 0.6 | 1.2 ± 0.2 | 0.4 ± 0.05 |

| OA + Zileuton | 5.1 ± 0.6 | 3.2 ± 0.4 | 1.1 ± 0.2 | 0.6 ± 0.08 | 0.2 ± 0.03 |

*Data adapted from a study in an ovalbumin-induced asthma model in Brown Norway rats.[1] Values are presented as mean ± SEM.

Table 2: Effect of Zileuton on Airway Hyperresponsiveness (AHR) to Acetylcholine

| Treatment Group | Baseline RL (cmH₂O·s/mL) | RL at 50 µg/kg Ach | RL at 100 µg/kg Ach |

| Control (Saline) | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.05 |

| OA + Saline | 0.28 ± 0.03 | 0.65 ± 0.08 | 1.25 ± 0.15 |

| OA + Zileuton | 0.20 ± 0.02 | 0.40 ± 0.05 | 0.75 ± 0.09 |

*RL (Lung Resistance) is a measure of airway obstruction. Data adapted from a study in an ovalbumin-induced asthma model in Brown Norway rats.[1] Values are presented as mean ± SEM. Ach = Acetylcholine.

Experimental Protocols

Detailed methodologies for two common mouse models of asthma and the administration of Zileuton are provided below.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol is a widely used method to induce an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and airway hyperresponsiveness.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

Zileuton

-

Vehicle for Zileuton (e.g., 0.5% carboxymethylcellulose)

-

Methacholine

-

Equipment for intraperitoneal injections, aerosol challenge, and measurement of airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique).

-

Equipment for bronchoalveolar lavage (BAL).

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.

-

For the control group, administer an i.p. injection of 200 µL PBS with 1 mg of alum.

-

-

Zileuton Administration:

-

Starting from day 21 and continuing daily throughout the challenge period, administer Zileuton (e.g., 30 mg/kg) or vehicle via oral gavage. The administration should occur 1-2 hours before each OVA challenge.

-

-

Airway Challenge:

-

On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

-

The control group should be challenged with a PBS aerosol.

-

-

Outcome Assessment (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using whole-body plethysmography (measuring Penh) or a forced oscillation technique (measuring lung resistance and compliance).

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.

-

BAL Fluid Analysis:

-

Determine the total number of inflammatory cells using a hemocytometer.

-

Prepare cytospin slides and perform a differential cell count (macrophages, eosinophils, lymphocytes, neutrophils) after staining with a Romanowsky-type stain (e.g., Diff-Quik).

-

Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

-

-

Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic Acid-Schiff (PAS) to visualize mucus production. Score the inflammation and goblet cell hyperplasia semi-quantitatively.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model

This model uses a clinically relevant allergen to induce asthma-like features in mice.

Materials:

-

6-8 week old BALB/c mice

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

-

Sterile phosphate-buffered saline (PBS)

-

Zileuton

-

Vehicle for Zileuton

-

Methacholine

-

Equipment for intranasal administration, AHR measurement, and BAL.

Procedure:

-

Sensitization and Challenge:

-

On day 0, sensitize the mice by intranasal (i.n.) instillation of 1 µg of HDM extract in 40 µL of PBS under light anesthesia.

-

From day 7 to day 11 (5 consecutive days), challenge the mice daily with an i.n. instillation of 10 µg of HDM extract in 40 µL of PBS.

-

The control group receives PBS instillations following the same schedule.

-

-

Zileuton Administration:

-

Administer Zileuton (e.g., 30 mg/kg) or vehicle by oral gavage daily, starting one day before the first challenge (day 6) and continuing throughout the challenge period.

-

-

Outcome Assessment (24-48 hours after the final challenge):

-

Perform AHR measurement, BAL fluid analysis, and lung histology as described in Protocol 1.

-

Visualizations

Signaling Pathway of Zileuton's Mechanism of Action

Experimental Workflow for Zileuton in an OVA-Induced Asthma Model

Logical Relationship of Zileuton's Action in Asthma

References

- 1. karger.com [karger.com]

- 2. The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

Application Notes and Protocols for Investigating Zileuton in Chronic Myeloid Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the proliferation and survival of leukemia cells. While tyrosine kinase inhibitors (TKIs) are the frontline treatment for CML, resistance and the persistence of leukemia stem cells (LSCs) remain significant challenges.

Recent research has identified the arachidonate 5-lipoxygenase (5-LO) pathway as a potential therapeutic target in CML. The gene encoding 5-lipoxygenase, Alox5, is considered a key survival-regulatory gene in CML LSCs.[1] Zileuton, an FDA-approved 5-lipoxygenase inhibitor used in the treatment of asthma, has emerged as a candidate for targeting these LSCs.[1][2] By inhibiting 5-LO, Zileuton blocks the production of pro-inflammatory leukotrienes, which are thought to play a role in the survival and proliferation of CML stem cells.[1][3] This document provides detailed application notes and experimental protocols for investigating the effects of Zileuton on CML cell lines.

Mechanism of Action

Zileuton functions as a direct inhibitor of 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis pathway. In the context of CML, the inhibition of 5-LO by Zileuton is hypothesized to impair the function of LSCs, leading to their depletion and preventing CML development.[2] While the precise downstream signaling events are still under investigation, it is suggested that Alox5 signals to β-catenin, a key regulator of stem cell self-renewal.[1] It is important to note that some studies suggest that at clinically relevant concentrations, Zileuton may have only mild effects on the overall survival of bulk CML cell lines, indicating its primary activity may be directed towards the LSC population.[3]

Data Presentation

The following tables provide a template for presenting quantitative data from experiments investigating the effects of Zileuton on CML cell lines.

Table 1: Cell Viability (IC50) of Zileuton in CML Cell Lines

| Cell Line | Zileuton IC50 (µM) after 72h | Notes |

| K562 | >100 µM | Zileuton may not significantly impact the viability of the bulk K562 cell population.[4] |

| LAMA-84 | To be determined | |

| KU812 | To be determined | |

| Primary CML CD34+ cells | To be determined | Expected to be more sensitive than established cell lines. |

Table 2: Induction of Apoptosis by Zileuton in K562 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |

| Vehicle Control (DMSO) | - | ~5% |

| Zileuton | 50 | To be determined |

| Zileuton | 100 | To be determined |

| Imatinib (Positive Control) | 1 | ~40-50% |

Table 3: Effect of Zileuton on BCR-ABL Signaling in K562 Cells

| Treatment (24h) | p-CrkL / Total CrkL (relative units) | p-STAT5 / Total STAT5 (relative units) |

| Vehicle Control (DMSO) | 1.0 | 1.0 |

| Zileuton (100 µM) | To be determined | To be determined |

| Imatinib (1 µM) | <0.1 | <0.1 |

Experimental Protocols

Cell Culture

Materials:

-

CML cell lines (e.g., K562, LAMA-84, KU812)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture CML cell lines in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain logarithmic growth phase.

Cell Viability Assay (MTT Assay)

Materials:

-

CML cells

-

96-well plates

-

Zileuton (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Protocol:

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate for 24 hours.

-

Treat cells with serial dilutions of Zileuton (e.g., 0-200 µM) for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

CML cells

-

6-well plates

-

Zileuton

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed 2 x 10⁵ cells per well in a 6-well plate.

-

Treat cells with the desired concentrations of Zileuton for 48 hours.

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Materials:

-

CML cells

-

6-well plates

-

Zileuton

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Seed 1 x 10⁶ cells per well in a 6-well plate and treat with Zileuton for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

References

Zileuton in Traumatic Brain Injury Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zileuton, a 5-lipoxygenase (5-LOX) inhibitor, in the context of traumatic brain injury (TBI) research. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Zileuton for TBI.

Introduction

Traumatic brain injury is a major cause of death and long-term disability worldwide, with a complex pathophysiology involving primary and secondary injury cascades.[1][2][3] A key component of the secondary injury is a pronounced neuroinflammatory response, which contributes significantly to neuronal damage and poor neurological outcomes.[4] The arachidonic acid (AA) metabolic pathway, particularly the 5-lipoxygenase (5-LOX) axis that leads to the production of pro-inflammatory leukotrienes (LTs), has been identified as a critical contributor to this detrimental inflammation.[1][2][3]

Zileuton, a selective 5-LOX inhibitor, has been investigated for its neuroprotective effects in experimental TBI models.[1][2] By blocking the synthesis of leukotrienes, Zileuton has been shown to mitigate neuroinflammation, reduce secondary brain damage, and improve functional recovery.[1][2][5] These findings highlight the 5-LOX pathway as a promising therapeutic target for TBI.[3][5]

Mechanism of Action

In the context of TBI, Zileuton exerts its therapeutic effects by inhibiting the 5-lipoxygenase enzyme.[6] This enzyme is crucial for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[6][7] The mechanism involves the following key steps:

-

Upregulation of the AA/5-LOX/LT Axis Post-TBI : Following a traumatic brain injury, there is a significant upregulation of genes and proteins associated with the arachidonic acid metabolic pathway.[1][3] This includes phospholipase A2 (which releases AA from cell membranes) and 5-LOX itself.[1][3][5]

-

Microglial Activation : 5-LOX expression is particularly increased in activated microglia, which are the primary immune cells of the brain.[1][2] These activated microglia become the main source of leukotriene production after TBI.[2]

-

Zileuton's Inhibitory Action : Zileuton directly inhibits the 5-LOX enzyme, thereby blocking the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[1][6]

-

Downstream Effects : By reducing leukotriene levels, Zileuton administration leads to a cascade of beneficial effects, including:

-

Reduced production of pro-inflammatory cytokines (e.g., IL-1β, Ccl7, Spp1, Ccr1, Ccl2).[1][2][3]

-

Inhibition of inflammatory signaling pathways such as ERK, NF-κB, and Akt.[1][2][5]

-

Reduction of lipid reactive oxygen species (ROS) and neuronal apoptosis.[1][2][5]

-

Amelioration of secondary brain damage, including brain edema and blood-brain barrier disruption.[1][2]

This multi-faceted anti-inflammatory and neuroprotective action ultimately contributes to improved neurological outcomes in preclinical TBI models.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating Zileuton in a mouse model of TBI.

Table 1: Zileuton Dosing and Administration in a Mouse TBI Model

| Parameter | Details | Reference |

| Drug | Zileuton | [1] |

| Animal Model | Adult male C57BL/6J mice (20-25g) with Controlled Cortical Impact (CCI) induced TBI | [1] |

| Dosage | 10 mg/kg body weight per day | [1] |

| Formulation | Dissolved in corn oil | [1] |

| Route of Administration | Intraperitoneal (IP) injection | [1] |

| Timing of First Dose | 30 minutes post-TBI induction | [1] |

Table 2: Summary of Zileuton's Efficacy on Pathophysiological and Functional Outcomes

| Outcome Measure | Effect of Zileuton Treatment | Time Point of Assessment | Reference |

| Leukotriene B4 (LTB4) Levels | Significantly blocked the TBI-induced increase | 3 days post-TBI | [2][5] |

| Brain Edema | Significantly reduced | 3 days post-TBI | [2] |

| Blood-Brain Barrier Disruption (IgG Extravasation) | Significantly reduced | 3 days post-TBI | [2][8] |

| Microglial/Macrophage Activation (CD68 Staining) | Significantly decreased fluorescence area and intensity | 3 and 7 days post-TBI | [9] |

| Inflammatory Cytokine Gene Expression (e.g., Il-1β, Ccl7, Spp1, Ccr1, Ccl2) | Downregulated | Not specified | [1][3] |

| Lipid ROS Accumulation | Significantly reduced | 3 days post-TBI | [1][2] |

| Neuronal Apoptosis | Reduced | Not specified | [1][2][5] |

| Motor Function (Rotarod Test) | Significant improvement | 7 days post-TBI | [2][5] |

| Learning and Memory (Fear Conditioning Test) | Significant improvement (increased freezing time) | 7 days post-TBI | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and those cited in the relevant literature.

Protocol 1: Zileuton Formulation and Administration

-

Formulation :

-

Administration :

-

Gently restrain the mouse.

-